(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III)
Overview
Description
(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) is a useful research compound. Its molecular formula is C38H33Cl3NP2Re and its molecular weight is 858.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Preparation and Characterization
- The compound (Acetonitrile)trichlorobis(triphenylphosphine)technetium(III) was prepared from (n-Bu{sub 4}N)(TcOCl{sub 4}) with triphenylphosphine in acetonitrile solvent. This preparation process is similar to that of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III), and it highlights the complex's potential rich reaction chemistry. Products such as carbonyltrichlorobis(triphenylphosphine)technetium(III) were characterized, providing insights into the structural and chemical properties of similar rhenium complexes (Pearlstein et al., 1989).
Crystal Structure
- The crystal structure of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) was reinvestigated. This study revealed distorted octahedral molecules with trans phosphine ligands and a meridional arrangement of Cl ligands. The Re—Cl bond length differences provided important structural details for the complex (Davis et al., 1997).
Catalysis in Organic Reactions
- Acetonitrile(trichloro)bis(triphenylphosphine)rhenium(III) was found to initiate the addition of carbon tetrachloride and bromotrichloromethane to alkenes and dienes. This demonstrates the compound's role as a catalyst in organic synthesis, particularly in stereoselective formation of compounds (Grigg et al., 1987).
Nitrile Group Coordination Chemistry
- The compound's coordination chemistry with nitriles is significant. For instance, rhenium pentachloride reduced by nitriles forms tetrachlorobis(alkanonitrile)rhenium(IV). This reaction path and the resulting complexes shed light on the diverse coordination capabilities of rhenium complexes with nitrile groups (Rouschias & Wilkinson, 1968).
Substitution Reactions
- The substitution of coordinated acetonitrile in similar rhodium complexes by triphenylphosphine, as studied in (acetonitrile)chlorobis(triphenylphosphine)rhodium(I), offers a parallel understanding of ligand substitution reactions in rhenium complexes. This is crucial for understanding the reactivity and potential applications of these compounds in catalysis (Ohtani et al., 1979).
Mechanism of Action
Target of Action
(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly alkenes and 1-omega-dienes .
Mode of Action
This compound facilitates the addition of tetrahalomethanes to alkenes and 1-omega-dienes . It interacts with these targets, lowering the activation energy required for the reaction and increasing the reaction rate.
Biochemical Pathways
It’s known that it plays a crucial role in the synthesis of re(iii) complexes containing 2-benzoylpyridine, rhenium(iv) and (v) complexes, and rhenium triphosphorus macrocycle complexes .
Result of Action
The primary result of the action of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) is the facilitation of chemical reactions, particularly the addition of tetrahalomethanes to alkenes and 1-omega-dienes . This leads to the formation of new compounds, which can have various molecular and cellular effects depending on their nature and the context in which they are used.
Properties
IUPAC Name |
acetonitrile;trichlororhenium;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C2H3N.3ClH.Re/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;;/h2*1-15H;1H3;3*1H;/q;;;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHZOVVCPGBXNW-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Re](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33Cl3NP2Re | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578819 | |
Record name | acetonitrile;trichlororhenium;triphenylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34387-57-0 | |
Record name | acetonitrile;trichlororhenium;triphenylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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